molecular formula C14H5Br4F3N2OS B12374699 Antibacterial agent 182

Antibacterial agent 182

Cat. No.: B12374699
M. Wt: 625.9 g/mol
InChI Key: YPKDZQSLRWNKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 182 involves the design and creation of thiazolyl-halogenated pyrroles or pyrazoles. . The reaction conditions typically involve the use of brominating agents and thiazole precursors under controlled temperatures and solvent conditions to ensure high yield and purity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the bromination and thiazole introduction steps, ensuring consistent quality control, and employing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 182 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its antibacterial activity.

    Substitution: Halogenated derivatives of this compound can undergo substitution reactions, where halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antibacterial properties.

Scientific Research Applications

Antibacterial agent 182 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of antibacterial agent 182 involves its interaction with bacterial cell membranes and inhibition of biofilm formation. The compound disrupts the integrity of bacterial membranes, leading to cell lysis and death. Additionally, it interferes with the signaling pathways involved in biofilm formation, preventing the establishment and growth of bacterial biofilms .

Comparison with Similar Compounds

    Vancomycin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.

    Daptomycin: A lipopeptide antibiotic effective against Gram-positive bacteria.

    Linezolid: An oxazolidinone antibiotic used for treating infections caused by resistant Gram-positive bacteria.

Comparison: Antibacterial agent 182 is unique in its dual action of disrupting bacterial membranes and inhibiting biofilm formation, which is not a common feature among the similar compounds listed above. This dual mechanism enhances its effectiveness against resistant bacterial strains and biofilm-associated infections .

Properties

Molecular Formula

C14H5Br4F3N2OS

Molecular Weight

625.9 g/mol

IUPAC Name

2-bromo-6-[2-(3,4,5-tribromo-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]-4-(trifluoromethyl)phenol

InChI

InChI=1S/C14H5Br4F3N2OS/c15-6-2-4(14(19,20)21)1-5(11(6)24)7-3-25-13(22-7)10-8(16)9(17)12(18)23-10/h1-3,23-24H

InChI Key

YPKDZQSLRWNKIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=CSC(=N2)C3=C(C(=C(N3)Br)Br)Br)O)Br)C(F)(F)F

Origin of Product

United States

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